4-Methylnicotinaldehyde

Vue d'ensemble

Description

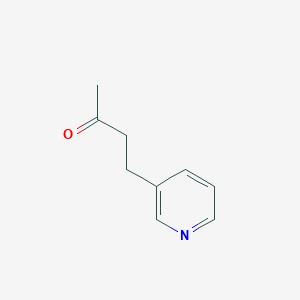

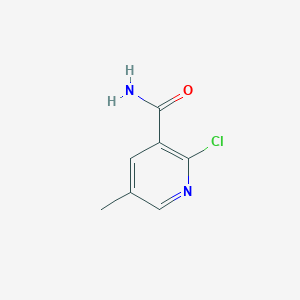

4-Methylnicotinaldehyde is a chemical compound with the molecular formula C7H7NO . It is also known by other names such as 4-methyl-3-pyridinecarboxaldehyde, 4-methylpyridine-3-carbaldehyde, and 4-methyl-pyridine-3-carbaldehyde .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a methyl group (CH3) attached to the 4th carbon and an aldehyde group (CHO) attached to the 3rd carbon . The InChI string representation of its structure isInChI=1S/C7H7NO/c1-6-2-3-8-4-7(6)5-9/h2-5H,1H3 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 121.14 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water, which is a measure of its solubility . It has 2 hydrogen bond acceptors and 1 rotatable bond . The topological polar surface area is 30 Ų . The compound has a complexity of 103 .Relevant Papers One relevant paper titled “Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism” mentions this compound . The paper discusses the steady-state kinetic parameters of nicotinamidases and their inhibition by nicotinaldehydes, including this compound . This suggests that this compound could be used in the study of enzymes like nicotinamidases.

Applications De Recherche Scientifique

Role in Alcohol Metabolism and Toxicology

4-Methylnicotinaldehyde has been studied in the context of alcohol metabolism and toxicology. A study by Sarkola et al. (2002) focused on 4-Methylpyrazole (4-MP), a selective inhibitor of alcohol dehydrogenase (ADH), to study its effects on alcohol metabolism during intoxication. This study sheds light on the role of ADH in ethanol oxidation and the formation of acetaldehyde, a compound related to this compound (Sarkola et al., 2002).

Understanding Aldehyde Oxidase-Catalyzed Metabolism

Kitamura et al. (2008) investigated the metabolism of N1-Methylnicotinamide, which undergoes aldehyde oxidase-mediated oxidation, forming products related to this compound. This research provides insights into the function of aldehyde oxidase, a key enzyme involved in the metabolism of various aldehydes, including this compound (Kitamura et al., 2008).

Applications in Organic Synthesis and Chemistry

Research by Chen and Roush (2012) describes the synthesis of complex organic molecules, highlighting the use of aldehydes, which can be related to the chemistry of this compound. This demonstrates its potential application in the field of synthetic chemistry, particularly in the stereoselective synthesis of organic compounds (Chen & Roush, 2012).

Potential in Pest Management

A study by Teulon et al. (2017) explores the use of Methyl isonicotinate, a compound structurally related to this compound, in thrips pest management. This researchindicates the potential of related compounds for use in agricultural pest control, suggesting a possible application area for this compound in pest management strategies (Teulon et al., 2017).

Exploring Biochemical Pathways and Biotechnology

The work of Zolfigol et al. (2013) on the synthesis of pyranopyrazoles using isonicotinic acid as a catalyst touches upon the broader chemical family to which this compound belongs. This research contributes to understanding the biochemical pathways involving nicotinic acid derivatives and their potential biotechnological applications, which could extend to this compound (Zolfigol et al., 2013).

Research in Methylotrophy

Ochsner et al. (2014) discuss the use of Methylobacterium extorquens, a methylotroph, in biotechnological applications. Given the ability of these bacteria to metabolize one-carbon compounds, this research may provide insights into the use of compounds like this compound in microbial metabolic processes, potentially offering new avenues for biotechnological exploration (Ochsner et al., 2014).

Mécanisme D'action

Target of Action

4-Methylnicotinaldehyde primarily targets nicotinamidases , enzymes that play a crucial role in the NAD+ salvage pathway . These enzymes are found in a variety of organisms, including Streptococcus pneumoniae, Borrelia burgdorferi, and Plasmodium falciparum .

Mode of Action

The compound interacts with its targets by acting as an inhibitor . It binds to the active site of the nicotinamidase enzyme, preventing the enzyme from catalyzing its normal reaction. This interaction results in the inhibition of the enzyme’s activity .

Biochemical Pathways

The inhibition of nicotinamidase affects the NAD+ salvage pathway , which is essential for maintaining the cellular levels of NAD+, a critical coenzyme in various metabolic reactions . By inhibiting nicotinamidase, this compound disrupts this pathway, potentially affecting the energy metabolism of the cell .

Pharmacokinetics

Its distribution, metabolism, and excretion would depend on various factors, including its chemical structure, the presence of functional groups, and the individual’s physiological conditions .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of nicotinamidase activity, leading to disruption of the NAD+ salvage pathway . This can have various downstream cellular effects, potentially affecting the energy metabolism of the cell .

Propriétés

IUPAC Name |

4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6-2-3-8-4-7(6)5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOMSKHBIVYWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499151 | |

| Record name | 4-Methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51227-28-2 | |

| Record name | 4-Methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B1313967.png)

![6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1313971.png)

![3-[(2-Trifluoromethyl)phenyl]-1-propene](/img/structure/B1313986.png)

![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)

![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)